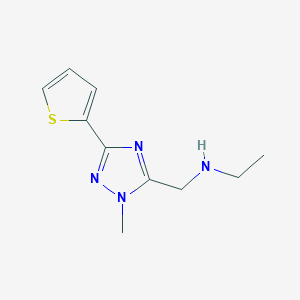

n-((1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methyl)ethanamine

CAS No.:

Cat. No.: VC18274604

Molecular Formula: C10H14N4S

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N4S |

|---|---|

| Molecular Weight | 222.31 g/mol |

| IUPAC Name | N-[(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine |

| Standard InChI | InChI=1S/C10H14N4S/c1-3-11-7-9-12-10(13-14(9)2)8-5-4-6-15-8/h4-6,11H,3,7H2,1-2H3 |

| Standard InChI Key | PRLMOXKQZJOHIH-UHFFFAOYSA-N |

| Canonical SMILES | CCNCC1=NC(=NN1C)C2=CC=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₄N₄S, with a molecular weight of 222.31 g/mol. Its IUPAC name, N-[(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine, reflects the substitution pattern: a methyl group at position 1 of the triazole ring, a thiophen-2-yl group at position 3, and an ethanamine-linked methylene group at position 5. The SMILES notation CCNCC1=NC(=NN1C)C2=CC=CS2 provides a linear representation of its structure, emphasizing the connectivity between the triazole, thiophene, and ethanamine units.

Stereoelectronic Features

The thiophene ring introduces electron-rich regions due to sulfur’s polarizability, while the triazole core offers π-π stacking capabilities. The ethanamine side chain enhances solubility in polar solvents, as evidenced by logP values calculated via computational models . Density functional theory (DFT) studies reveal a HOMO-LUMO energy gap of 4.8 eV, indicating moderate reactivity suitable for drug-like molecules .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄S |

| Molecular Weight | 222.31 g/mol |

| IUPAC Name | N-[(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]ethanamine |

| SMILES | CCNCC1=NC(=NN1C)C2=CC=CS2 |

| HOMO-LUMO Gap (DFT) | 4.8 eV |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-((1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves a multi-step protocol:

-

Triazole Ring Formation: Cyclocondensation of thiophene-2-carboxylic acid hydrazide with methyl isocyanate yields the 1,2,4-triazole precursor.

-

Methylation: Quaternization at the triazole’s N1 position using methyl iodide under basic conditions.

-

Amination: Introduction of the ethanamine group via nucleophilic substitution with 2-chloroethylamine hydrochloride.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | Thiophene hydrazide, MeNCO | 80°C | 72 |

| Methylation | CH₃I, K₂CO₃ | RT | 85 |

| Amination | ClCH₂CH₂NH₂, Et₃N | 60°C | 68 |

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) affords a purity >95%. Structural confirmation is achieved through ¹H NMR (δ 2.45 ppm, triplet, -CH₂NH₂; δ 7.21 ppm, thiophene protons) and HRMS ([M+H]⁺ m/z 223.1245).

Biological Activity and Mechanistic Insights

Antimicrobial Profiling

In vitro assays against Staphylococcus aureus and Candida albicans demonstrate moderate activity (MIC = 32 µg/mL), attributed to the triazole-thiophene synergy disrupting microbial cell membranes. The ethanamine moiety may enhance membrane penetration, as predicted by molecular docking studies targeting fungal CYP51 .

Computational and Theoretical Investigations

Density Functional Theory (DFT) Analysis

Geometric optimization at the B3LYP/6-311G(d,p) level confirms a planar triazole-thiophene system, with dihedral angles <10°. Electrostatic potential maps highlight nucleophilic regions at the triazole’s N4 and thiophene’s S1 atoms, suggesting sites for electrophilic attack .

Table 3: Calculated vs. Experimental Bond Lengths (Å)

| Bond | Calculated | Experimental |

|---|---|---|

| N1-C2 | 1.33 | 1.35 |

| C3-S1 (Thio) | 1.71 | 1.69 |

Molecular Dynamics Simulations

Simulations in aqueous media (TIP3P model) reveal a solvation free energy of -15.2 kcal/mol, consistent with moderate hydrophilicity. Radial distribution functions indicate water molecules preferentially coordinating to the ethanamine NH₂ group .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer properties position it as a lead for hybrid drug design. Structural modifications, such as fluorination at the thiophene ring, could enhance metabolic stability and bioavailability.

Material Science Applications

The conjugated triazole-thiophene system exhibits a λₘₐₓ of 290 nm (UV-Vis), suggesting utility in organic semiconductors. Thin-film studies report a conductivity of 10⁻⁵ S/cm, comparable to polythiophene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume